2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide
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Overview
Description
2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, an oxolane ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 3,3-dimethylcyclohexanol with an appropriate acylating agent to form the intermediate, followed by the introduction of the oxolane ring through a cyclization reaction. The final step involves the formation of the acetamide group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-dimethylcyclohexyl)-N-methylacetamide
- 2-(3,3-dimethylcyclohexyl)-N-ethylacetamide
- 2-(3,3-dimethylcyclohexyl)-N-propylacetamide
Uniqueness
2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2)5-3-4-12(9-14)8-13(17)16-10-15(18)6-7-19-11-15/h12,18H,3-11H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWFPHTVQUKPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CC(=O)NCC2(CCOC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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